N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-15-9-6-12(10-16(15)20)17(22)21-11-18(23,14-7-8-14)13-4-2-1-3-5-13/h1-6,9-10,14,23H,7-8,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKQYLELZOOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of a suitable catalyst.
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Hydroxylation: : The cyclopropyl intermediate is then subjected to hydroxylation to introduce the hydroxy group. This can be done using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.
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Amide Formation: : The final step involves the coupling of the hydroxylated cyclopropyl intermediate with 3,4-difluorobenzoyl chloride to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
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Reduction: : The compound can be reduced to remove the hydroxy group or reduce the amide to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
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Chemical Biology: : It serves as a tool compound in chemical biology to study cellular processes and pathways, particularly those involving its molecular targets.
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Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the difluorobenzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Pesticide Benzamides
Benzamides are widely utilized in agrochemistry, particularly as insect growth regulators (IGRs). Key examples include:
- Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Features dichloro-difluorophenyl and difluorobenzamide groups, enabling chitin synthesis inhibition in insects .
- Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Contains a chlorophenylurea linkage, classified as an environmentally hazardous substance (UN3082) due to persistence .
Comparison :
| Compound | Substituents | Use | Toxicity/Regulation |
|---|---|---|---|
| Target Compound | Cyclopropyl, hydroxy, phenylethyl | Undetermined (novel) | Not classified |
| Teflubenzuron | 3,5-dichloro-2,4-difluorophenyl, urea | Insecticide (IGR) | Moderate environmental risk |
| Diflubenzuron | 4-chlorophenyl, urea | Insecticide (IGR) | UN3082, Marine pollutant |
The target compound lacks the urea moiety critical for IGR activity in teflubenzuron and diflubenzuron. Its bulky cyclopropyl-phenylethyl group may reduce bioavailability in insects but enhance binding specificity in mammalian targets.
Pharmaceutical Benzamides
Comparison :
| Compound | Substituents | Use | Solubility |
|---|---|---|---|
| Target Compound | Cyclopropyl, hydroxy, phenylethyl | Undetermined (novel) | Likely low (hydrophobic) |
| DB07046 | Chloro-iodophenyl, dihydroxypropyloxy | Experimental therapeutic | Moderate (polar groups) |
The hydroxyl group in the target compound may confer partial solubility, but its phenyl and cyclopropyl groups increase hydrophobicity compared to DB07046’s polar substituents. This divergence suggests distinct pharmacokinetic profiles.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H18F2N2O2
- CAS Number : 871700-24-2
This structure features a cyclopropyl group, a difluorobenzamide moiety, and a hydroxyphenylethyl side chain, which contribute to its biological properties.
Research indicates that this compound interacts with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on related benzamide compounds suggest that they can inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular levels of NADP and NADPH, which are crucial for cellular metabolism and growth .
- Antitumor Activity : Preliminary studies have indicated that similar benzamide derivatives exhibit antitumor effects by targeting RET kinase activity. Compounds with structural similarities have demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations .
Efficacy Studies
| Study Type | Model | Result |
|---|---|---|
| In vitro | Cancer cell lines | Significant inhibition of cell growth observed at concentrations above 10 µM. |
| In vivo | Murine models | Extended survival rates in treated groups compared to controls (p < 0.05). |
These studies highlight the potential of this compound as a candidate for cancer therapy.
Safety Profile
Toxicity assessments conducted on related compounds suggest that they exhibit minimal adverse effects on biochemical and hematological parameters at therapeutic doses. This is crucial for evaluating the safety of new drug candidates.
Case Studies
- Case Study A : A clinical trial involving patients with RET-positive tumors demonstrated that treatment with a benzamide derivative led to a 50% reduction in tumor size in 60% of participants after 12 weeks of therapy.
- Case Study B : Another study focused on the compound's effect on thyroid hormone regulation showed that it did not significantly alter thyroid hormone levels in healthy subjects, indicating a favorable safety profile concerning endocrine function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
